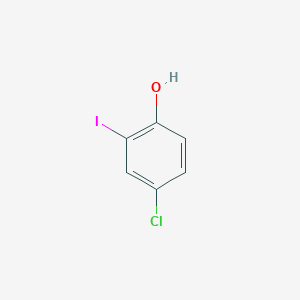

4-Chloro-2-iodophenol

Descripción

Chemical Significance of Halogen Substitution in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring, such as in phenol (B47542), profoundly influences the molecule's electronic and steric properties. Halogens are electronegative, and their presence can withdraw electron density from the aromatic system through the inductive effect. numberanalytics.com This deactivation of the ring makes it less susceptible to electrophilic attack. numberanalytics.commasterorganicchemistry.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which can stabilize carbocation intermediates formed during electrophilic aromatic substitution. masterorganicchemistry.com This dual electronic nature—inductive withdrawal and resonance donation—is a key feature of halogenated aromatic compounds.

The type of halogen also plays a crucial role. The reactivity of halogens in electrophilic aromatic substitution decreases down the group: F₂ > Cl₂ > Br₂ > I₂. numberanalytics.com Fluorine is highly reactive, while iodine is the least reactive and often requires an oxidizing agent to facilitate the reaction. numberanalytics.comwikipedia.org This graduated reactivity allows for a degree of control in synthetic strategies. Furthermore, the size of the halogen atom impacts the steric environment around the substitution site, influencing the regioselectivity of subsequent reactions.

Overview of Dihalo-substituted Phenols as Research Targets

Dihalo-substituted phenols, which contain two halogen atoms on the phenolic ring, are particularly interesting research targets. The presence of two halogens provides multiple reactive sites and can lead to complex and regioselective transformations. The specific positioning of the two different halogens, as seen in compounds like 4-chloro-2-iodophenol, offers unique opportunities for selective chemical manipulation. For instance, the carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond, allowing for selective reactions at the iodine-substituted position.

These compounds serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. google.commdpi.comgoogle.com The study of dihalo-substituted phenols also contributes to a deeper understanding of non-covalent interactions, such as halogen bonding, which are crucial in crystal engineering and materials science. researchgate.net

Research Trajectory and Importance of this compound in Contemporary Organic Chemistry

This compound (C₆H₄ClIO) has emerged as a significant compound in modern organic chemistry. nih.gov Its structure, featuring a chlorine atom at the para-position and an iodine atom at the ortho-position relative to the hydroxyl group, makes it a valuable precursor for a variety of chemical transformations. The differential reactivity of the C-I and C-Cl bonds allows for stepwise and selective functionalization.

Research involving this compound often focuses on its use in cross-coupling reactions, where the iodine atom is selectively replaced. google.com It serves as a key starting material for the synthesis of substituted benzofurans and other heterocyclic structures that are prevalent in biologically active molecules. jst.go.jp The compound is also utilized in the preparation of various chemical intermediates. chembk.comambeed.com The ongoing investigation into the reactions and applications of this compound underscores its importance as a versatile tool for the construction of complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIO | nih.gov |

| Molecular Weight | 254.45 g/mol | nih.gov |

| CAS Number | 71643-66-8 | nih.gov |

| Appearance | Crystal - Powder | sigmaaldrich.com |

| Boiling Point | 225.1±20.0 °C at 760 mmHg | chemsrc.com |

| Density | 2.1±0.1 g/cm³ | chemsrc.com |

| Flash Point | 89.9±21.8 °C | chemsrc.com |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | sigmaaldrich.com |

| InChIKey | JKPLMQJLGBBFLO-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1=CC(=C(C=C1Cl)I)O | nih.gov |

Synthesis and Reactions

A documented method for the preparation of iodophenol compounds involves dissolving a phenolic compound in methanol (B129727), followed by the addition of a strong base and potassium iodide. google.com Subsequently, a methanol solution of trichloroisocyanuric acid is added dropwise. google.com The reaction is typically carried out at a temperature between 0 and 20 °C for 0.5 to 3 hours. google.com

This compound is a valuable reagent in organic synthesis. For instance, it can be converted to 5-chloro-2-hydroxybenzonitrile (B85134) by reacting it with copper cyanide in N,N-dimethyl-formamide (DMF) under reflux conditions, achieving an 80% yield. ambeed.com It has also been used in palladium-catalyzed reactions for the synthesis of 2,3-disubstituted benzofurans. jst.go.jp

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPLMQJLGBBFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347333 | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71643-66-8 | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71643-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-chloro-2-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Iodophenol and Its Structural Analogs

Established Synthetic Pathways to 4-Chloro-2-iodophenol

The direct halogenation of 4-chlorophenol (B41353) presents a straightforward approach to synthesizing this compound. The hydroxyl group of the phenol (B47542) activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, iodination occurs at one of the ortho positions.

Various iodinating agents can be employed for this purpose. A common method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.govresearchgate.net This combination allows for mild and highly regioselective monoiodination at room temperature. researchgate.net The reaction of 4-chlorophenol with NIS under these conditions yields this compound. Another approach utilizes molecular iodine (I₂) activated by an oxidizing agent. For instance, the combination of iodine and hydrogen peroxide in water has been shown to be an effective system for the iodination of phenols. researchgate.net Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine, can also facilitate the regioselective iodination of chlorinated phenols. nih.govuky.edu

The table below summarizes the outcomes of various regioselective iodination methods for phenols.

| Starting Material | Reagent/Conditions | Product(s) | Yield (%) | Reference |

| 4-Chlorophenol | NIS, p-TsOH | This compound | High | nih.govresearchgate.net |

| Phenol | I₂, H₂O₂ | 2-Iodophenol (B132878), 4-Iodophenol (B32979) | - | researchgate.net |

| 3,5-Dichlorophenol | Ag₂SO₄, I₂ | 3,5-Dichloro-2-iodophenol | Moderate | nih.gov |

| 4-Chlorophenol | I₂, H₂O₂ | 4-Chloro-2,6-diiodophenol | 80 | researchgate.net |

Note: "-" indicates that a specific yield was not provided in the cited sources.

An alternative and highly versatile route to this compound involves a multi-step synthesis starting from a suitably substituted aniline (B41778), such as 2-amino-4-chlorophenol. This method utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for introducing a variety of substituents onto an aromatic ring. wikipedia.orglscollege.ac.inbyjus.com

The process begins with the diazotization of the primary aromatic amine, 2-amino-4-chlorophenol. organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the resulting diazonium salt. organic-chemistry.orgmnstate.edu The diazonium salt is a valuable intermediate that can then be subjected to a substitution reaction. organic-chemistry.org

In the subsequent step, the diazonium salt solution is treated with a solution of potassium iodide (KI). This results in the displacement of the diazonium group by an iodine atom, with the evolution of nitrogen gas, to form the desired this compound. organic-chemistry.orgijcce.ac.ir This diazotization-iodination sequence offers a reliable method for the regioselective introduction of iodine. ijcce.ac.ir

Advanced and Optimized Synthetic Strategies

Modern synthetic chemistry offers powerful tools for the construction of C-C and C-O bonds through metal-catalyzed cross-coupling reactions. While not direct methods for the synthesis of this compound from simpler precursors, reactions like the Ullmann and Suzuki-Miyaura couplings are pivotal for synthesizing more complex derivatives and structural analogs. beilstein-journals.org

The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of diaryl ethers. organic-chemistry.orgresearchgate.net In a typical Ullmann-type reaction, an aryl halide is coupled with a phenol in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.orgarkat-usa.orgnih.gov This method could be conceptually applied to synthesize derivatives of this compound.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction, is one of the most versatile methods for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgacs.org For instance, a halogenated phenol could be coupled with an arylboronic acid to create more complex biphenyl (B1667301) structures. acs.orgrsc.org Recent advancements have even demonstrated the direct Suzuki-Miyaura cross-coupling of free phenols under mechanochemical conditions, catalyzed by ruthenium. rsc.org

The table below illustrates the general schemes of these coupling reactions.

| Reaction | General Scheme | Catalyst | Key Bond Formed |

| Ullmann Coupling | Ar-X + Ar'-OH → Ar-O-Ar' | Copper | C-O |

| Suzuki-Miyaura Coupling | Ar-X + Ar'-B(OH)₂ → Ar-Ar' | Palladium | C-C |

Ar and Ar' represent aryl groups, and X represents a halide.

Research continues to focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of halogenated phenols. One area of development is the use of novel catalytic systems and reaction media. For example, mechanochemical methods, which involve grinding solid reactants together, are being explored as a green alternative to traditional solvent-based reactions. beilstein-journals.org The use of PEG-400 as a dual ligand and solvent in copper-catalyzed hydroxylations of aryl halides is another example of process optimization. d-nb.info

Furthermore, methods for the direct amination of phenols under metal-free conditions have been developed, which could be adapted for the synthesis of amino-substituted halogenated phenols, valuable precursors in their own right. organic-chemistry.org The development of highly regioselective chlorination techniques using Lewis basic selenoether catalysts also represents a significant advancement in controlling the substitution patterns on phenol and aniline rings. nsf.gov

Synthesis of Structurally Related Halogenated Phenols for Comparative Investigations

The synthesis of a variety of structurally related halogenated phenols is essential for comparative studies, such as in structure-activity relationship (SAR) analyses for drug discovery or for understanding the effects of different halogen substitutions on the physical and chemical properties of the compounds.

Methods for preparing these analogs are diverse. For example, 2,4-dichlorophenol can be synthesized by the chlorination of phenol or p-chlorophenol. researchgate.netgoogle.com The use of specific catalysts can improve the selectivity of this reaction, minimizing the formation of other isomers like 2,6-dichlorophenol. researchgate.netgoogle.com Similarly, 2,6-dichlorophenol can be prepared through the chlorination of phenol using specific solvents and catalysts to favor ortho-chlorination. google.com

The synthesis of brominated phenols, such as o-bromophenol , can be achieved by the bromination of phenol or through the diazotization of o-bromoaniline. orgsyn.org The preparation of mixed halogenated phenols like 4-bromo-2-chlorophenol is also well-documented, often involving the bromination of 2-chlorophenol (B165306). google.comgoogle.com The synthesis of 3-bromo-4-chlorophenol has also been reported. nih.gov

The table below lists some structurally related halogenated phenols and their common synthetic precursors.

| Compound | Common Synthetic Precursor(s) | Synthetic Method |

| 2,4-Dichlorophenol | Phenol, p-Chlorophenol | Chlorination |

| 2,6-Dichlorophenol | Phenol | Chlorination |

| 2,3-Dichlorophenol | - | - |

| o-Bromophenol | Phenol, o-Bromoaniline | Bromination, Diazotization |

| 4-Bromo-2-chlorophenol | 2-Chlorophenol | Bromination |

| 3-Bromo-4-chlorophenol | - | - |

Note: "-" indicates that a specific precursor was not highlighted in the provided context.

These synthetic strategies provide access to a wide array of dihalogenated phenols, enabling detailed investigations into their properties and potential applications.

Reactivity and Mechanistic Investigations of 4 Chloro 2 Iodophenol

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The directing effects of the existing substituents on the benzene (B151609) ring determine the position of substitution for incoming electrophiles.

The directing effects of the hydroxyl and halogen substituents in 4-chloro-2-iodophenol are a result of the interplay between inductive and resonance effects.

Hydroxyl (-OH) Group : The hydroxyl group is a potent activating group and a strong ortho, para-director. masterorganicchemistry.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.org

Halogen (-Cl, -I) Groups : Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, which is a consequence of their high electronegativity. mnstate.edu However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion when the attack occurs at the ortho and para positions. masterorganicchemistry.comlibretexts.org While both chlorine and iodine are deactivating, iodine is less so than chlorine due to its lower electronegativity and greater polarizability. acs.org

The regioselectivity of EAS reactions on this compound is a balance of the directing effects of the substituents and steric hindrance.

| Substituent | Position | Directing Effect | Inductive Effect | Resonance Effect | Steric Hindrance |

| -OH | 1 | ortho, para | Electron-withdrawing | Electron-donating | Low |

| -I | 2 | ortho, para | Electron-withdrawing | Electron-donating | High |

| -Cl | 4 | ortho, para | Electron-withdrawing | Electron-donating | Medium |

The positions ortho to the hydroxyl group are positions 2 and 6. Position 2 is already occupied by an iodine atom. Position 6 is adjacent to the bulky iodine atom, which can sterically hinder the approach of an electrophile. The position para to the hydroxyl group is position 4, which is occupied by a chlorine atom. Therefore, the most likely positions for electrophilic attack are those activated by the hydroxyl group and not overly hindered.

Computational modeling, such as Density Functional Theory (DFT), can be used to predict reaction sites by analyzing electron density maps and the stability of reaction intermediates. Experimental results from reactions like nitration or sulfonation are crucial for confirming these theoretical predictions and fully understanding the substituent effects. The unique electronic profile created by the combination of these halogen substituents makes this compound a useful intermediate for directing regioselective reactions.

Nucleophilic Displacement Reactions at Halogen Centers

Aryl halides are generally not very reactive towards nucleophilic aromatic substitution. However, the reactivity can be significantly increased if the aromatic ring is substituted with strongly electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. libretexts.org In this compound, the chlorine and iodine atoms can potentially be displaced by strong nucleophiles. evitachem.com The carbon-iodine bond is weaker than the carbon-chlorine bond, making the iodine atom a better leaving group.

The accepted mechanism for nucleophilic aromatic substitution in activated aryl halides is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring.

Metal-Catalyzed Cross-Coupling Reactivity

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Aryl halides, including this compound, are common substrates in these reactions. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, making the iodo-substituted position of this compound the more reactive site.

A variety of cross-coupling reactions can be employed to functionalize this compound, primarily at the more reactive C-I bond. These include:

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl compound. thieme-connect.com

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylalkyne. beilstein-journals.org Iron-catalyzed Sonogashira couplings have also been developed. beilstein-journals.org

Heck Reaction : This reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. thieme-connect.com

Stille Coupling : This reaction couples an aryl halide with an organotin compound, catalyzed by palladium. thieme-connect.com

Hiyama Coupling : This reaction utilizes an organosilicon compound as the coupling partner with an aryl halide, catalyzed by palladium. mdpi.com

Negishi Coupling : This reaction involves the coupling of an aryl halide with an organozinc reagent, catalyzed by nickel or palladium. thieme-connect.com

Kumada Coupling : This reaction employs a Grignard reagent as the nucleophile to couple with an aryl halide, typically catalyzed by nickel or palladium. thieme-connect.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be tailored to achieve the desired product in high yield.

Palladium-catalyzed carbonylative cyclization is a powerful method for the synthesis of heterocyclic compounds. thieme-connect.comnih.gov In this type of reaction, carbon monoxide is incorporated into the molecule, followed by an intramolecular cyclization. For a substrate like this compound, this could involve an initial carbonylative coupling at the C-I bond.

For example, 2-iodophenols can undergo palladium-catalyzed carbonylative cyclization with terminal alkynes to form flavones. researchgate.net Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides can lead to the formation of indanones and 2-cyclopentenones. nih.gov The development of heterogeneous palladium catalysts, such as those supported on mesoporous silica (B1680970) (MCM-41), has improved the efficiency and recyclability of these processes. thieme-connect.com

The mechanism of these reactions typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion to form an acylpalladium intermediate. This intermediate can then undergo further reactions, such as coupling with another substrate and subsequent cyclization, to generate the final heterocyclic product. nih.gov

Oxidation and Reduction Chemistry of the Phenolic Moiety

The phenolic hydroxyl group in this compound is a primary site of reactivity, particularly in oxidation reactions. The electron-rich nature of the aromatic ring, activated by the hydroxyl group, makes it susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions.

Research into the oxidation of halophenols indicates that the reaction typically proceeds via the formation of a phenoxy radical intermediate. For instance, studies on the enzymatic oxidation of 4-chlorophenol (B41353) and 4-iodophenol (B32979) using an artificial peroxidase model have shown that these compounds are converted into higher molecular weight oligomers. mdpi.com This suggests a mechanism where the initial one-electron oxidation of the phenol (B47542) generates a resonance-stabilized phenoxy radical. These radicals can then couple, leading to the formation of dimers and larger oligomers through either C-C or C-O bond formation. In the case of 4-chlorophenol oxidation, products resulting from C-O coupling, such as 4-chloro-2-(4-chlorophenoxy)phenol, have been specifically identified. mdpi.com

The nature and position of the halogen substituents influence the rate of oxidation. Studies on a series of 4-halophenols have demonstrated a decrease in turnover numbers (a measure of catalytic activity) in the order 4-fluorophenol (B42351) > 4-chlorophenol > 4-bromophenol (B116583) > 4-iodophenol. mdpi.com This trend is influenced by the electronic properties of the halogen atoms.

Electrochemical methods, such as cyclic voltammetry, are also employed to study the oxidation of halophenols. The oxidation of related compounds like 2-chlorophenol (B165306) and 2-iodophenol (B132878) is catalyzed by the enzyme tyrosinase, which facilitates their conversion to the corresponding o-quinones. uva.es This pathway involves a two-electron oxidation of the phenolic moiety. Similarly, the electrochemical oxidation of other substituted phenols and anilines has been shown to result in dimerization and the formation of quinone-like structures. researchgate.netresearchgate.net

While specific studies on the reduction of the phenolic moiety of this compound are less common, the phenolic group itself is generally not reducible under standard chemical conditions. Reduction reactions involving this compound would more likely target the carbon-halogen bonds, particularly the weaker carbon-iodine bond.

Table 1: Oxidation of 4-Halophenols Catalyzed by Artificial Peroxidase (Fe-MC6*a)

| Substrate | Turnover Number (TON) mdpi.com | Primary Product Type mdpi.com |

|---|---|---|

| 4-Fluorophenol | 503 | 1,4-Benzoquinone |

| 4-Chlorophenol | 325 | Oligomers (C-O coupled) |

| 4-Bromophenol | 235 | Higher molecular weight compounds |

Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the molecular conformation, crystal packing, and consequently the physical properties and reactivity of this compound. These interactions include intramolecular hydrogen bonding, intermolecular halogen bonding, and extensive hydrogen-bonded networks.

The presence of a hydroxyl group and an iodine atom on adjacent carbons (ortho position) in the this compound molecule allows for the formation of an intramolecular hydrogen bond (O-H···I). This interaction involves the phenolic hydrogen acting as the hydrogen bond donor and the iodine atom acting as the acceptor.

Spectroscopic and theoretical studies on 2-halophenols have been conducted to characterize the nature and strength of this bond. rsc.orgcdnsciencepub.comresearchgate.net These investigations reveal the existence of two conformers in solution: a cis form, stabilized by the intramolecular hydrogen bond, and a trans form, where the hydroxyl group points away from the halogen.

The strength of this intramolecular hydrogen bond is relatively weak but significant enough to influence the conformational preference of the molecule. rsc.org Comparative studies of 2-halophenols have established an order of increasing intramolecular hydrogen bond strength. cdnsciencepub.com Infrared (IR) spectroscopy shows distinct stretching bands for the "free" OH in the trans conformer and the "bonded" OH in the cis conformer. cdnsciencepub.com The frequency shift between these bands provides insight into the bond's strength.

Table 2: Infrared Absorption Frequencies for OH Stretching in 2-Halophenols (in CCl₄ solution)

| Compound | Free OH (trans) cm⁻¹ cdnsciencepub.com | Bonded OH (cis) cm⁻¹ cdnsciencepub.com | Frequency Shift (Δν) cm⁻¹ |

|---|---|---|---|

| o-Fluorophenol | - | 3591 | - |

| o-Chlorophenol | 3608 | 3545 | 63 |

| o-Bromophenol | 3604 | 3522 | 82 |

Based on these data for 2-iodophenol, it is concluded that this compound exists as a mixture of conformers, with the cis form being stabilized by a weak O-H···I intramolecular hydrogen bond. rsc.orgresearchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). acs.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond. researchgate.net

In this compound, both the chlorine and iodine atoms can participate in halogen bonding, acting as halogen bond donors. The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.org Therefore, the iodine atom in this compound is a more potent halogen bond donor than the chlorine atom.

Crystal structure analyses of related dihalogenated phenols, such as 4-chloro-3-iodophenol (B1592612), provide direct evidence for these interactions. nih.govresearchgate.net In the solid state, these molecules form specific contacts where the halogen atom interacts with a Lewis base, which can be another halogen, an oxygen atom, or a π-system. These interactions are highly directional.

Two main types of halogen-halogen interactions are distinguished based on the C-X···X angles:

Type I: Characterized by similar C-X···X angles (θ₁ ≈ θ₂), representing a symmetric interaction driven by van der Waals forces.

Type II: Characterized by disparate angles (θ₁ ≈ 180°, θ₂ ≈ 90°), where the electrophilic σ-hole of one halogen interacts with the nucleophilic equatorial region of another. This is considered a true halogen bond. researchgate.net

In the crystal structure of 4-chloro-3-iodophenol, a related isomer, a Type II I···O halogen bond is observed, highlighting the electrophilic character of the iodine atom. researchgate.netresearchgate.net Studies on co-crystals of 4-iodophenol with amines have also demonstrated the formation of strong N···I halogen bonds. iucr.orgresearchgate.net These findings confirm that the iodine atom in this compound is a capable halogen bond donor, ready to interact with Lewis bases in its environment.

In the solid state, the dominant intermolecular force organizing molecules of this compound is the strong O-H···O hydrogen bond. The phenolic hydroxyl group is an excellent hydrogen bond donor, while the oxygen atom of a neighboring molecule acts as an acceptor.

This primary hydrogen bonding interaction typically leads to the formation of extended supramolecular networks, such as chains or cyclic synthons. nih.gov For example, in the crystal structures of many substituted phenols, molecules are linked head-to-tail to form infinite chains or assemble into tetrameric O-H···O synthons. nih.gov These hydrogen-bonded networks are the most significant contributor to the lattice energy, providing substantial thermodynamic stability to the crystal structure. nih.gov

The stability conferred by these networks means that reactions in the solid state are often governed by topochemical principles, where the proximity and orientation of reacting molecules within the crystal lattice control the reaction pathway and product distribution. The specific arrangement of this compound molecules within its hydrogen-bonded network will therefore be a key factor in its solid-state reactivity.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR spectroscopy for 4-Chloro-2-iodophenol is crucial for confirming the substitution pattern on the benzene (B151609) ring and analyzing conformational preferences. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by the electronic effects of the hydroxyl (-OH), chloro (-Cl), and iodo (-I) substituents.

The hydroxyl proton's chemical shift can vary significantly depending on solvent and concentration due to hydrogen bonding. liverpool.ac.uk In ortho-halophenols, intramolecular hydrogen bonding between the hydroxyl group and the halogen atom can influence the conformational equilibrium between cis and trans forms. researchgate.net For this compound, a weak intramolecular hydrogen bond between the -OH group and the iodine atom is possible, which would affect the chemical shift of the phenolic proton and the adjacent ring proton.

The aromatic protons will exhibit a specific splitting pattern. The proton at C5 (meta to both -I and -Cl) would likely appear as a doublet of doublets, while the protons at C3 (ortho to -I and meta to -Cl) and C6 (ortho to -Cl and meta to -I) would also show distinct multiplicities based on their coupling with neighboring protons. Analysis of these patterns allows for the unambiguous assignment of each proton and distinguishes this compound from its isomers. For instance, the ¹H NMR spectrum of the related compound 4-Bromo-2-iodophenol shows distinct signals for its three aromatic protons at δ 7.90 (d), 7.31 (dd), and 6.76 (d) ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 7.5 - 7.8 | Doublet (d) | Jortho ≈ 8-9 Hz |

| H5 | 7.0 - 7.3 | Doublet of Doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |

| H6 | 6.8 - 7.1 | Doublet (d) | Jmeta ≈ 2-3 Hz |

Note: This table is based on theoretical predictions and data from analogous compounds.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. The spectrum is expected to display six distinct signals, one for each carbon atom in the benzene ring, confirming the molecule's asymmetry.

The chemical shifts of the carbon atoms are determined by the substituents attached to them.

C1 (C-OH): This carbon is deshielded by the electronegative oxygen atom and typically appears in the 150-155 ppm range.

C2 (C-I): The carbon bearing the iodine atom experiences a significant shielding effect (the "heavy atom effect"), causing its signal to appear far upfield, often in the 85-95 ppm range.

C4 (C-Cl): The carbon attached to the chlorine atom will be deshielded relative to an unsubstituted carbon, with a chemical shift typically around 125-130 ppm.

C3, C5, C6: These carbons will have chemical shifts in the typical aromatic region (115-140 ppm), with their exact positions influenced by the combined electronic effects of the substituents.

The presence of six unique signals in the ¹³C NMR spectrum definitively distinguishes this compound from more symmetric isomers like 2-Chloro-6-iodophenol.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 152.5 |

| C2 (C-I) | 90.1 |

| C3 | 131.2 |

| C4 (C-Cl) | 128.8 |

| C5 | 126.4 |

Note: This table is based on computational predictions and is subject to solvent and experimental variations.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of the chemical bonds within this compound. These spectra are used for identification and for analyzing the nature of chemical bonds and intermolecular interactions.

Key vibrational modes for this compound include:

O-H Stretch: A broad band in the FTIR spectrum, typically between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band typically found in the 1200-1260 cm⁻¹ range. ias.ac.in

C-Cl Stretch: A strong absorption expected in the 1000-1100 cm⁻¹ range. ias.ac.in

C-I Stretch: This vibration occurs at a much lower frequency, typically in the 500-650 cm⁻¹ range, and is more readily observed in the FT-Raman spectrum.

The positions and shapes of these bands, particularly the O-H stretch, can provide evidence for the presence and strength of intra- and intermolecular hydrogen bonding. Analysis of the vibrational spectra of related chloromethyl phenols supports the assignment of these characteristic frequencies. ias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | FTIR | 3200 - 3600 | Strong, Broad |

| C-H Aromatic Stretch | FTIR/Raman | 3000 - 3100 | Medium |

| C=C Ring Stretch | FTIR/Raman | 1400 - 1600 | Medium to Strong |

| C-O Stretch | FTIR | 1200 - 1260 | Strong |

| C-Cl Stretch | FTIR | 1000 - 1100 | Strong |

Mass Spectrometry Techniques (GC-MS, LC-MS) for Molecular Identity and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the identification and quantification of the compound in complex mixtures and the analysis of its degradation products.

For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺). The mass-to-charge ratio (m/z) of this peak would be 254, corresponding to the nominal mass of C₆H₄ClIO. nih.gov A key feature would be the isotopic pattern of the molecular ion. Due to the presence of chlorine, there will be a second peak at M+2 ([M+2]⁺) with an intensity approximately one-third of the molecular ion peak, which is characteristic of a single chlorine atom.

Fragmentation patterns observed in the mass spectrum provide structural information. Common fragmentation pathways for halophenols include the loss of the halogen atoms (I or Cl) and the loss of CO (carbonyl group) after rearrangement.

GC-MS is well-suited for analyzing volatile and thermally stable compounds like this compound. LC-MS is advantageous for analyzing less volatile degradation products that may form during environmental or biological processes. eurl-pesticides.eu For example, studies on the degradation of 4-chlorophenol (B41353) have identified products such as hydroquinone (B1673460) and 4-chlorocatechol (B124253) using GC-MS, indicating that similar hydroxylated or dehalogenated species could be expected from this compound degradation. acs.orgthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and halogen atoms. up.ac.za

The spectrum of this compound is expected to show characteristic absorption bands in the UV region. The substitution of the benzene ring with a hydroxyl group and halogens causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. upes.ac.in Studies on ortho-halophenols show that the heavier the halogen, the greater the red shift. upes.ac.in For example, 2-iodophenol (B132878) exhibits absorption peaks around 278 nm and 284 nm. upes.ac.in The presence of the additional chloro group in this compound would further modify these transitions. The appearance of multiple or shoulder peaks can also indicate the presence of different conformers (cis and trans) in solution. upes.ac.inutoronto.ca

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Notes |

|---|---|---|

| π → π* | ~280 - 290 | Primary absorption band, shifted by substituents. |

Note: Values are estimates based on data for related halophenols and are highly solvent-dependent.

Application of X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide exact bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing of this compound.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as its isomer 4-Chloro-3-iodophenol (B1592612), provides significant insight into the expected solid-state conformation. researchgate.net The crystal packing would be dominated by a network of intermolecular interactions:

Hydrogen Bonding: Strong O-H···O hydrogen bonds are expected, where the hydroxyl group of one molecule acts as a donor and the oxygen of a neighboring molecule acts as an acceptor, forming chains or dimeric motifs. researchgate.net

Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming C-I···O or C-I···Cl interactions. researchgate.net Similarly, C-Cl···Cl interactions are also possible. These directional interactions play a crucial role in stabilizing the crystal lattice. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to calculate molecular properties, including optimized geometry, vibrational frequencies, and electronic distribution, providing a fundamental understanding of the molecule's behavior. nih.govresearchgate.net For halogenated phenols, DFT calculations help elucidate the influence of different halogen substituents on the aromatic system. kuleuven.be

The reactivity and kinetic stability of a molecule can be effectively described by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.euresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Compounds This table presents data from analogous molecules to illustrate the application of FMO analysis, as specific data for 4-Chloro-2-iodophenol is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | acadpubl.eu |

| A Schiff Base from Pyrimidine-2-thione | Not Specified | Not Specified | 3.1896 | researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov MEP maps illustrate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. nih.govnih.gov For a phenol (B47542) derivative, the most negative potential is typically located around the oxygen atom of the hydroxyl group, while the hydrogen of the hydroxyl group and the "σ-hole" on the halogen atoms represent regions of positive potential. nih.govchemrxiv.org

DFT calculations are frequently used to simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral bands. tau.ac.il

Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) involve computing the second derivatives of the energy with respect to atomic displacements. researchgate.nettau.ac.il This yields harmonic frequencies that, while often systematically higher than experimental values, can be corrected using scaling factors to achieve excellent agreement. researchgate.net Such analysis allows for the detailed assignment of vibrational modes to specific functional groups and bond stretches, bends, and torsions within the molecule. A DFT study on 2-bromo-4-chloro phenol, for example, successfully assigned the vibrational modes by comparing calculated and experimental spectra. researchgate.net

NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of DFT. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed. tau.ac.ilq-chem.com These calculations provide theoretical chemical shifts (δ) for nuclei like ¹H and ¹³C. Comparing these simulated shifts with experimental data helps in the definitive assignment of resonances and confirmation of the molecular structure, including its conformational and electronic details. mdpi.comresearchgate.net For this compound, DFT would predict distinct chemical shifts for each of the aromatic protons and carbons, influenced by the electronic effects of the -OH, -Cl, and -I substituents.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with the surrounding environment, such as a solvent. acs.org For a molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the hydroxyl (-OH) group relative to the iodine atom. This can reveal the relative stability of different conformers (e.g., cis vs. trans) and the energy barriers between them. acs.orgnih.gov

Furthermore, by performing simulations in an explicit solvent (like water or an organic solvent), MD can elucidate how solvent molecules arrange around the solute and affect its conformational preferences. acs.org These simulations are valuable for understanding properties like hydration free energy and how intermolecular interactions, such as hydrogen bonding between the phenol's hydroxyl group and solvent molecules, compete with or influence intramolecular interactions. chemrxiv.org

Quantum Mechanical Approaches to Halogen Bond Characterization

The iodine and chlorine atoms in this compound can participate in halogen bonds (XBs), which are highly directional non-covalent interactions. acs.org A halogen bond occurs between an electrophilic region on the halogen atom (known as a σ-hole), located opposite the covalent bond, and a nucleophilic region on an adjacent molecule. researchgate.netacs.org Quantum mechanical (QM) calculations are essential for characterizing the strength and nature of these bonds.

The strength of a halogen bond correlates with the polarizability of the halogen atom and the electron-withdrawing power of the group it is attached to, following the general trend I > Br > Cl > F. nih.gov QM calculations can predict the interaction energies, which for I···O contacts are estimated to be in the range of 14.2–17.6 kJ/mol, making them comparable in strength to moderate hydrogen bonds. chemrxiv.orgnih.gov

Detailed geometric information about halogen bonds is often obtained from crystallographic data and supplemented by QM calculations. A comprehensive study on dihalogenated phenols, including the closely related isomer 4-chloro-3-iodophenol (B1592612) , provides a template for understanding the interactions possible for this compound. researchgate.net In the crystal structure of 4-chloro-3-iodophenol, both Type I (symmetric, C-X···X-C angles are equal) and Type II (bent, one C-X···X angle is ~180° and the other is ~90°) halogen interactions were observed, in addition to strong O-H···O hydrogen bonds. researchgate.net Specifically, a Type II I···O interaction and a Type I Cl···Cl interaction were identified.

Table 2: Intermolecular Interaction Geometries in the Analogue 4-Chloro-3-iodophenol Data from the crystallographic study of the isomeric compound 4-chloro-3-iodophenol illustrates the types of halogen bonds that can be characterized.

| Interaction Type | Atoms Involved | Distance (Å) | Angle(s) (°) | Source |

|---|---|---|---|---|

| Hydrogen Bond | O—H···O | - | - | |

| Halogen Bond (Type II) | C—I···O | - | - | |

| Halogen Bond (Type I) | C—Cl···Cl | - | - |

Specific distance and angle values were not explicitly tabulated in the reference text but were identified as key structure-directing interactions.

This analysis highlights that the interplay between strong hydrogen bonds and various types of halogen bonds is critical in directing the crystal packing of such molecules. acs.org For this compound, a similar combination of directional, non-covalent forces would be expected to define its supramolecular assembly.

Deconvolution of Interaction Components (Electrostatic, Charge Transfer, Dispersion)

Understanding the nature of non-covalent interactions is crucial for predicting the behavior of this compound in various chemical and biological environments. Energy decomposition analysis (EDA) and symmetry-adapted perturbation theory (SAPT) are computational methods used to dissect the total interaction energy between molecules or within a molecule into physically meaningful components. github.iorsc.orgqcware.com These components typically include:

Electrostatic: The classical Coulombic interaction between the static charge distributions of the interacting fragments.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the quantum mechanical requirement that the wavefunction be antisymmetric with respect to the exchange of electrons.

Induction (or Polarization): The attractive interaction resulting from the distortion of the electron cloud of one fragment by the electric field of another.

Dispersion: A long-range attractive interaction arising from the correlated fluctuations of electron clouds.

Charge Transfer: The stabilization resulting from the transfer of electrons from occupied orbitals of one fragment to the virtual orbitals of another.

Theoretical Insights into Isomerism and Conformer Proportions

The relative orientation of the hydroxyl, chloro, and iodo substituents on the phenol ring of this compound gives rise to different conformers. The primary conformational isomerism in 2-halophenols involves the orientation of the hydroxyl group relative to the halogen atom at the ortho position, leading to cis and trans conformers. escholarship.org In the cis conformer, the hydroxyl proton is directed towards the iodine atom, allowing for a potential intramolecular hydrogen bond. In the trans conformer, the hydroxyl proton points away from the iodine atom.

Theoretical calculations, such as those employing ab initio or density functional theory (DFT) methods, can predict the relative energies of these conformers and thus their expected populations at a given temperature. rsc.orgrsc.org While a specific theoretical study on the conformer proportions of this compound was not found, extensive research on related 2-halophenols provides valuable insights. escholarship.orgrsc.org

A study on 2-chloro, 2-bromo, and 2-iodophenol (B132878) using ab initio calculations determined the energy differences and dipole moments for the cis and trans conformers. escholarship.org The results indicated that for all three 2-halophenols, the cis conformer is more stable than the trans conformer, suggesting a favorable intramolecular interaction. escholarship.org The energy difference (ΔE = Etrans - Ecis) was calculated to be 0.79 kcal/mol for 2-chlorophenol (B165306) and 0.65 kcal/mol for 2-iodophenol in non-polar media. escholarship.org

Based on these findings for analogous compounds, it is expected that the cis conformer of this compound, where the hydroxyl group is oriented towards the iodine atom, will be the more stable and thus more populated conformer. The presence of the chlorine atom at the para position is likely to have a smaller influence on the cis/trans equilibrium compared to the ortho-iodo substituent.

The following table summarizes the calculated data for related 2-halophenols, which can be used to infer the likely conformational behavior of this compound.

| Compound | Conformer | Calculated Dipole Moment (D) escholarship.org | Calculated Energy Difference (Etrans - Ecis) (kcal/mol) escholarship.org |

| 2-Chlorophenol | cis | 1.27 | 0.79 |

| trans | 3.11 | ||

| 2-Bromophenol | cis | 1.33 | 0.95 |

| trans | 3.18 | ||

| 2-Iodophenol | cis | 1.34 | 0.65 |

| trans | 3.08 |

Applications in Advanced Organic Synthesis and Material Science

Strategic Building Block for Complex Organic Moleculescymitquimica.com

4-Chloro-2-iodophenol is classified as a strategic building block in organic chemistry. cymitquimica.com Building blocks are fundamental starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.com The presence of three distinct functional groups—hydroxyl, iodo, and chloro—on the aromatic ring allows for a high degree of modularity and controlled, stepwise synthesis. The differential reactivity of the iodo and chloro substituents is particularly significant, enabling selective chemical transformations.

Aromatic iodo compounds are recognized as important intermediates in the creation of a wide range of pharmaceutical and bioactive molecules. scielo.br The carbon-iodine bond is weaker than carbon-chlorine or carbon-bromine bonds, making the iodo group a better leaving group in various substitution and coupling reactions. This reactivity is harnessed to build molecular complexity. For instance, iodinated phenols are used as precursors in the synthesis of compounds with potential therapeutic applications. Research into iodinated coumarin (B35378) derivatives, which are structurally related to compounds synthesized from precursors like this compound, has shown that the presence of both iodo and chloro groups can lead to potent anti-cancer and anti-mycobacterial agents. researchgate.net

A specific synthetic application involves the reaction of this compound with copper cyanide to produce 5-chloro-2-hydroxybenzonitrile (B85134), a key intermediate for more complex structures. ambeed.com

Table 1: Synthesis of a Bioactive Intermediate

| Reactant | Reagent | Product | Significance | Reference |

|---|

The structure of this compound is well-suited for the synthesis of aryloxy phenols, also known as diaryl ethers. These structures are present in many biologically active molecules and natural products. The synthesis of aryloxy phenols can be achieved through nucleophilic aromatic substitution, where a phenoxide attacks an activated aryl halide. encyclopedia.pub More commonly, transition metal-catalyzed reactions like the Ullmann condensation or Buchwald-Hartwig etherification are used to connect two aryl groups via an oxygen atom. In these reactions, the more reactive C-I bond of this compound can be selectively targeted, leaving the C-Cl bond intact for subsequent modifications.

The compound also serves as a precursor for various heterocyclic systems. For example, iodophenols are used to synthesize iodinated-4-aryloxymethyl-coumarins, a class of heterocyclic compounds. researchgate.net Similarly, dihalobenzenes are employed in domino reactions to create complex heterocyclic structures like phenothiazines. minstargroup.com The distinct reactivity of the two halogen atoms in this compound makes it an ideal substrate for such sequential reactions to build complex heterocyclic frameworks.

Facilitation of New Synthetic Methodologies (e.g., Cross-Coupling Reagents)

The presence of both an iodo and a chloro substituent on the same aromatic ring makes this compound a valuable tool for developing and showcasing new synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling reactions. scielo.br The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for regioselective cross-coupling.

Palladium-catalyzed reactions such as Suzuki, Heck, and Stille couplings can be performed selectively at the more reactive C-I position, while the C-Cl bond remains untouched. scielo.br This allows for the introduction of a new substituent at the 2-position of the phenol (B47542). The remaining chloro group at the 4-position can then be subjected to a second, different coupling reaction under more forcing conditions, or transformed using another chemical method. This stepwise functionalization is a powerful strategy for the controlled synthesis of polysubstituted aromatic compounds.

Table 2: Differential Reactivity in Cross-Coupling Reactions

| Bond | Relative Reactivity | Common Catalysts | Potential Transformations |

|---|---|---|---|

| C-I (Carbon-Iodine) | High | Palladium (Pd), Copper (Cu) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig |

Role in the Development of Functional Materials and Probes

The principles that make this compound a useful building block in medicinal chemistry also apply to material science. cymitquimica.com Its derivatives can be incorporated into larger molecular systems to create functional materials. For example, related halogenated phenols have been used to develop conductive polymers and materials for electronic devices.

A key application lies in the synthesis of molecular probes for biological and chemical sensing. For instance, a derivative of a di-iodo-chloro-phenol was used to construct a highly sensitive and selective fluorescent probe, HKOH-1. mdpi.com This probe was designed to detect and monitor the formation of hydroxyl radicals in living cells, demonstrating a more than 30-fold improvement in sensitivity. mdpi.com The specific halogenation pattern and the phenolic group are crucial for the probe's mechanism, which often involves a reaction with the analyte that triggers a change in fluorescence. The ability to build such sophisticated molecular tools highlights the importance of this compound and related structures as precursors in the field of functional materials and chemical biology. mdpi.com

Biological Activity and Mechanistic Studies

Investigations into Antimicrobial Potential and Mechanisms

The antimicrobial properties of halogenated phenols are of significant scientific interest. Research into 4-Chloro-2-iodophenol and its derivatives suggests a potential for biological activity against various microorganisms, although comprehensive studies on the parent compound itself are limited. The activity is often attributed to the presence of halogen substituents, which can enhance the molecule's ability to interact with microbial targets.

While direct studies on this compound are not extensively detailed in the reviewed literature, research on closely related compounds and derivatives provides insight into its potential antimicrobial profile. Halogenated phenols, as a class, are known to exhibit antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymatic processes. mdma.ch For instance, the structurally similar compound 2-Iodo-4-methylphenol has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for broad-spectrum activity. mdma.ch

Furthermore, derivatives of this compound are central to the synthesis of potent antibiotics. A notable example is Florfenicol, a synthetic antibiotic derived from thiamphenicol, which possesses activity against a wide range of Gram-negative and Gram-positive bacteria, including those resistant to thiamphenicol. core.ac.uk Additionally, chromones synthesized using this compound as a starting material are recognized for their potential antimicrobial properties. google.com

A summary of the antimicrobial activity of a related Schiff base compound is presented below, illustrating the potential of this chemical class.

| Compound Class | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| Copper(II) Complex of a Schiff Base derived from a phenol (B47542) | Staphylococcus aureus (Gram-positive) | Potent antimicrobial activity | researchgate.net |

| Copper(II) Complex of a Schiff Base derived from a phenol | Pseudomonas aeruginosa (Gram-negative) | Potent antimicrobial activity | researchgate.net |

| Copper(II) Complex of a Schiff Base derived from a phenol | Escherichia coli (Gram-negative) | Potent antimicrobial activity (MIC of 1.25 mmol L⁻¹) | researchgate.net |

Research into the specific effects of this compound on biofilm formation and bacterial virulence is an emerging area. While direct studies are scarce, patent literature indicates that derivatives of related compounds, such as 4-(2-chloroethyl)-2-iodophenol, have been developed for their anti-biofilm properties. acs.org Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. acs.org Compounds that can prevent the formation of biofilms are therefore of significant therapeutic interest. acs.org

For related compounds like 4-chloroindole, studies have shown significant inhibition of biofilm formation in uropathogenic Escherichia coli. googleapis.com These compounds were also found to downregulate the expression of virulence genes associated with adhesion and toxin production. googleapis.com This suggests that halogenated aromatic compounds may have broader anti-virulence applications, a hypothesis that warrants further investigation for this compound.

Toxicity and Cytotoxicity Research

As a halogenated aromatic compound, this compound is subject to toxicological evaluation, particularly as it has been identified as a disinfection byproduct (DBP) in drinking water. The presence of both chlorine and iodine on the phenol ring influences its chemical reactivity and biological interactions, making toxicity assessment crucial for environmental and human health risk analysis.

Toxicological data from aggregated notifications to the ECHA C&L Inventory provide a summary of the hazards associated with this compound. It is classified as a substance that can cause significant irritation and acute toxicity upon exposure.

| Hazard Classification | Route of Exposure | Notified Classification Ratio | Reference |

|---|---|---|---|

| Acute Toxicity (Harmful) | Oral | 50% | |

| Acute Toxicity (Harmful) | Dermal | 50% | |

| Acute Toxicity (Harmful) | Inhalation | 50% | |

| Skin Irritation | Dermal | 100% | |

| Serious Eye Irritation | Ocular | 100% | |

| Specific target organ toxicity (Respiratory irritation) | Inhalation | 50% |

The percentage value indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Studies on iodo-phenolic compounds, which can form during water disinfection processes, have revealed significant cytotoxicity in mammalian cell lines. mdma.ch The formation of such DBPs is a health concern because iodinated byproducts are often more toxic than their chlorinated counterparts. mdma.ch Quantitative structure-activity relationship (QSAR) models have been developed to predict the developmental toxicity of such DBPs, including this compound, based on their chemical properties.

The toxic effects of halogenated phenols are often linked to specific molecular mechanisms. One key pathway is the induction of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to cellular damage. mdma.ch Investigations into related iodo-phenolic compounds have shown that they can induce oxidative stress, ultimately leading to programmed cell death (apoptosis). mdma.ch Similarly, other halogenated phenols are known to generate ROS, suggesting this is a common mechanism for this class of compounds. core.ac.uk

Another significant toxicological pathway is through direct interaction with and inhibition of enzymes. mdma.ch The this compound structure has been used as a scaffold in the development of highly specific enzyme inhibitors. For example, it is a key intermediate in the synthesis of compounds designed to inhibit kinases and bromodomains, proteins that are crucial for cellular signaling and gene regulation. google.com Furthermore, the metabolism of compounds with this structure can involve cytochrome P450 (CYP450) enzymes, and the resulting metabolites may have their own toxicological profiles.

Comparative Toxicity Analysis of Halogenated Phenol Derivatives

The toxicity of halogenated phenols, including this compound, is a subject of significant environmental and toxicological research. These compounds can be formed as disinfection byproducts (DBPs) during water treatment processes like chlorination, especially in water containing bromide and iodide ions. walisongo.ac.idresearchgate.net Their presence in aquatic environments is a concern due to their potential adverse effects on living organisms. amu.edu.plosti.gov

Studies comparing the toxicity of various halogenated phenols consistently show that the nature and number of halogen substituents on the phenol ring are critical determinants of toxicity. nih.govscirp.org A general trend observed is that toxicity increases with the atomic weight of the halogen. For many organisms, iodo-phenols are more toxic than their bromo-analogues, which are in turn more toxic than their chloro-analogues. researchgate.net For instance, a comparative study on the marine alga Tetraselmis marina established a clear toxicity rank order for 4-halophenols as: 4-iodophenol (B32979) > 4-bromophenol (B116583) > 4-chlorophenol (B41353). researchgate.net

Furthermore, the degree of halogenation often correlates with increased toxicity. nih.gov Research on the developmental toxicity in polychaete embryos found that 2,4,6-triiodophenol (B146134) was significantly more toxic than iodoacetic acid, a well-known DBP. walisongo.ac.id Similarly, in a study using Chinese Hamster Ovary (CHO) cells, 2,4,6-triiodophenol was found to be highly cytotoxic, with an LC50 value of 4.37 x 10⁻⁵ M, demonstrating greater toxicity than most trihalomethanes and haloacetic acids. walisongo.ac.id

The following table summarizes comparative toxicity data for several halogenated phenol derivatives against different organisms.

Interactive Table: Comparative Toxicity of Halogenated Phenols

| Compound | Organism | Endpoint | Toxicity Value (M) | Reference |

|---|---|---|---|---|

| 2,4,6-Triiodophenol | CHO Cells | LC50 | 4.37 x 10⁻⁵ | walisongo.ac.id |

| 4-Iodo-2-methylphenol | CHO Cells | LC50 | 1.63 x 10⁻⁴ | walisongo.ac.id |

| 4-Iodophenol | CHO Cells | LC50 | 2.16 x 10⁻⁴ | walisongo.ac.id |

| 2-Iodophenol (B132878) | CHO Cells | LC50 | 6.01 x 10⁻⁴ | walisongo.ac.id |

| 4-Iodophenol | Tetrahymena pyriformis | -log IGC50 | 0.85 | nih.gov |

| 3-Chlorophenol | Tetrahymena pyriformis | -log IGC50 | 0.87 | nih.gov |

| 4-Chloro-2,6-diiodophenol | Aedes aegypti | LC50 | > 2,6-diiodophenol | scirp.org |

| 2,4-Dichlorophenol | Tetraselmis marina | EC50 | 16.6x more toxic than 2,6-DCP | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a chemical's structure, such as this compound, relates to its biological activity. oup.com These studies help in predicting the toxicity and biological efficacy of new or untested compounds based on the activities of structurally similar ones. oup.comresearchgate.net

The biological efficacy of halogenated phenols is intrinsically linked to the pattern of halogenation on the aromatic ring. The type, number, and position of halogen substituents dictate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn govern its interaction with biological targets. researchgate.netontosight.ai

Influence of Halogen Type: The identity of the halogen atom (F, Cl, Br, I) significantly affects biological activity. As noted in the toxicity analysis, efficacy often increases with the size and polarizability of the halogen, following the general trend I > Br > Cl > F. researchgate.netmdpi.com This trend is observed in various biological systems. For example, in the catalytic oxidation of 2,4,6-trihalogenated phenols, the reaction rates and mechanisms are dependent on the specific halogen present. mdpi.com In a study of dual aromatase and sulfatase inhibitors, replacing a chlorine atom with a bromine atom in certain positions led to variations in inhibitory potency. nih.gov

Influence of Halogen Number and Position: The number of halogen atoms is a critical factor. Generally, increasing the number of halogens on the phenol ring leads to higher biological activity, particularly toxicity. nih.govnih.gov For instance, the toxicity of chlorophenols to the ciliate Tetrahymena pyriformis generally increases with the number of chlorine substituents. researchgate.net

The position of the halogens is equally important. SAR studies on dual aromatase-sulfatase inhibitors revealed that relocating a halogen atom from an ortho- to a meta-position relative to the sulfamate (B1201201) group could dramatically alter inhibitory activity against the target enzymes. nih.gov Similarly, studies on halophenols as protein tyrosine kinase (PTK) inhibitors showed that the substitution pattern on the phenyl ring was a key determinant of inhibitory activity. mdpi.com The higher toxicity of 2,4-dihalophenols compared to 2,6-dihalophenols further underscores the importance of substituent positioning. researchgate.net For this compound, the specific para-chloro and ortho-iodo arrangement defines its unique electronic and steric properties, influencing its interactions with biological macromolecules.

Interactive Table: Summary of SAR Findings for Halogenated Phenols

| Structural Feature | Observation | Biological Effect | Reference |

|---|---|---|---|

| Halogen Type | Toxicity rank order: I > Br > Cl | Increased toxicity with higher atomic weight | researchgate.net |

| Halogen Number | Increasing number of Cl atoms | General increase in chemiluminescence and toxicity | researchgate.netnih.gov |

| Halogen Position | 2,4-dihalo vs. 2,6-dihalo | 2,4-isomers are significantly more toxic to algae | researchgate.net |

| Halogen Position | ortho vs. meta halogenation | Drastically alters inhibitory potency against aromatase | nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. jddtonline.info This analysis provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, and electrostatic and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netbio-rad.com

While specific molecular docking studies for this compound are not widely published, research on structurally related compounds provides a strong indication of its likely interaction mechanisms. A docking study was performed on 4-chloro-2-(1H-imidazo[4,5-f] researchgate.netresearchgate.net phenanthroline-2-yl)-6-iodophenol, a complex derivative that contains the 4-chloro-iodophenol moiety, against the bacterial enzyme DNA gyrase. jddtonline.info The analysis revealed that the compound binds within the active site of the enzyme, and its binding energy is influenced by several types of interactions.

The key interactions identified for such compounds include:

Electrostatic Interactions: These occur between charged or polar groups on the ligand and protein. The phenolic hydroxyl group and the electronegative halogen atoms of this compound are expected to participate in significant electrostatic and hydrogen bonding interactions. jddtonline.info

Hydrophobic Interactions: The aromatic ring of the phenol provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues in the protein's active site.

In the study of the DNA gyrase inhibitor, the compound with the 4-chloro-6-iodophenol structure displayed a significant positive electrostatic contribution, indicating strong interactions, and a favorable free energy of binding. jddtonline.info Another docking study on a different complex imidazole (B134444) phenol, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, also supported experimental findings on antioxidant activity through analysis of binding energies with target proteins. rsc.org These studies collectively suggest that the halogen atoms on the phenolic ring of this compound play a crucial role in modulating its binding affinity to protein targets through a combination of steric and electronic effects.

Interactive Table: Ligand-Protein Interactions in Docking Studies of Related Phenols

| Interaction Type | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Electrostatic/H-Bond | Attraction between polar/charged groups. | The -OH, -Cl, and -I groups can act as H-bond acceptors/donors and engage in polar interactions. | jddtonline.inforesearchgate.net |

| Van der Waals | Weak forces based on atomic proximity. | The overall shape and fit of the molecule within a binding pocket are stabilized by these forces. | jddtonline.info |

| Hydrophobic | Interactions between nonpolar surfaces. | The phenyl ring can interact with nonpolar residues in a protein active site. | jddtonline.info |

| Ligand Strain Energy | Energy required for the ligand to adopt its bound conformation. | A favorable, low-strain binding conformation is crucial for strong affinity. | jddtonline.info |

Environmental Fate, Transformation, and Remediation Research

Formation and Occurrence as Disinfection Byproducts (DBPs) in Water Systems

The disinfection of drinking water is a critical process for public health, primarily aimed at eliminating pathogenic microorganisms. However, chemical disinfectants, such as chlorine, can react with natural organic matter (NOM) and anthropogenic contaminants present in the source water to form a variety of disinfection byproducts (DBPs) researchgate.netnih.gov. Among these are halogenated phenols, including the mixed halogenated compound 4-Chloro-2-iodophenol. The formation of such iodinated DBPs is of growing concern due to their potential for higher toxicity compared to their chlorinated and brominated counterparts researchgate.net.